

GSK-2793660: A Comparative Analysis of Cathepsin C Inhibition and Downstream Protease Activity

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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170

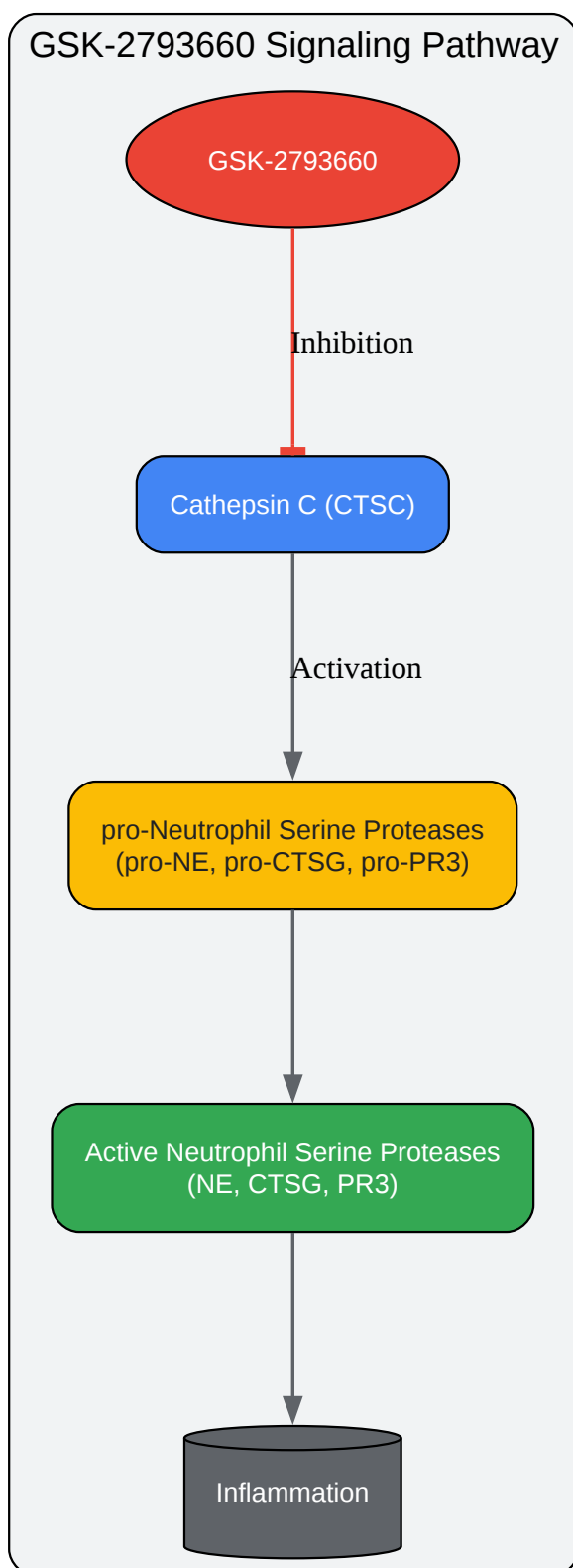
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **GSK-2793660**, an investigational oral inhibitor of Cathepsin C (CTSC), and its effects on downstream protease activity. The information is compiled from publicly available clinical trial data and pharmacological studies, offering a valuable resource for researchers in inflammation, autoimmune diseases, and drug development.

Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C.[1][2][3] CTSC is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] By inhibiting CTSC, **GSK-2793660** aims to prevent the maturation of these NSPs, thereby reducing their activity and mitigating downstream inflammatory processes.[1] This mechanism of action makes CTSC inhibitors a potential therapeutic strategy for a variety of inflammatory diseases.



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Caption: Mechanism of action of **GSK-2793660**.

Comparative Efficacy: GSK-2793660 in a Phase I Clinical Trial

A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of **GSK-2793660** in healthy male subjects. The study involved single escalating oral doses (0.5 to 20 mg) and once-daily doses of 12 mg for 21 days.^{[1][2]}

Inhibition of Cathepsin C

GSK-2793660 demonstrated dose-dependent inhibition of whole blood CTSC activity.^[1] Following a single 12 mg dose, significant inhibition was observed. With once-daily dosing of 12 mg for 21 days, a high level of CTSC inhibition was achieved rapidly and sustained throughout the dosing period.^[1]

Effect on Downstream Neutrophil Serine Proteases

Despite the potent inhibition of CTSC, the effect on downstream NSP activity was modest.^{[1][2]} This suggests that near-complete inhibition of CTSC may be required to significantly impact the activation of NSP proenzymes.

Biomarker	Dose	Duration	Result
Cathepsin C (CTSC) Activity	12 mg once daily	21 days	≥90% inhibition within 3 hours on day 1. ^{[1][2]}
Neutrophil Elastase (NE) Activity	12 mg once daily	21 days	Approximately 20% reduction. ^[1]
Cathepsin G (CTSG) Activity	12 mg once daily	21 days	Approximately 20% reduction. ^[1]
Proteinase 3 (PR3) Activity	12 mg once daily	21 days	Approximately 20% reduction. ^[1]

Comparison with Other Cathepsin C Inhibitors

While direct head-to-head comparative studies are limited, a key distinction can be made between **GSK-2793660** and another clinical-stage CTSC inhibitor, brensocatib (formerly

AZD7986).

Feature	GSK-2793660	Brensocatib (AZD7986)
Mechanism	Irreversible inhibitor	Reversible inhibitor
Clinical Development	Phase I completed, development appears to be discontinued. [4]	Phase III trials ongoing for bronchiectasis.
Reported Adverse Events	Palmar-plantar epidermal desquamation in a majority of subjects on repeat dosing. [1] [2]	Generally well-tolerated in clinical trials.

The differing reversibility of these inhibitors may contribute to their distinct clinical profiles and tolerability.

Experimental Protocols

Detailed experimental protocols for the assays used in the Phase I study of **GSK-2793660** are not fully available in the public domain. However, the general methodologies can be outlined based on the study publication.

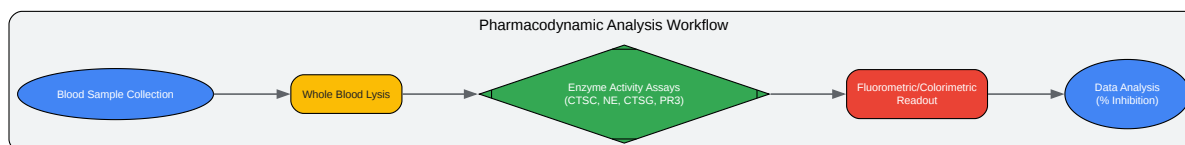
Whole Blood Cathepsin C Activity Assay

This assay would typically involve the collection of whole blood samples from subjects at various time points post-dosing. A specific fluorogenic substrate for CTSC would be added to the blood lysate, and the rate of fluorescence generation, corresponding to enzyme activity, would be measured using a plate reader. The percentage of inhibition would be calculated by comparing the activity in samples from **GSK-2793660**-treated subjects to those from placebo-treated subjects.

Neutrophil Serine Protease Activity Assays

Similar to the CTSC assay, whole blood or isolated neutrophils would be used. Specific substrates for NE, CTSG, and PR3 would be employed to measure the activity of each

respective protease. The change in activity from baseline or in comparison to a placebo group would be determined to assess the downstream effect of **GSK-2793660**.



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Caption: Generalized workflow for pharmacodynamic assays.

Safety and Tolerability

Single oral doses of **GSK-2793660** were generally well-tolerated. However, a significant adverse event was observed with repeat dosing. Seven out of ten subjects receiving 12 mg of **GSK-2793660** daily for 21 days experienced epidermal desquamation on the palms of their hands and soles of their feet, which began 7-10 days after starting the treatment.[1][2] This finding suggests a previously unknown role for CTSC or its target proteases in maintaining the integrity of the epidermis in these specific areas.[1]

Conclusion

GSK-2793660 is a potent, irreversible inhibitor of Cathepsin C that achieves high levels of target engagement in humans. However, this profound inhibition of CTSC translated to only modest reductions in the activity of downstream neutrophil serine proteases in a Phase I clinical trial. The development of palmar-plantar desquamation with repeat dosing presents a significant safety concern and has likely impacted its further clinical development. Future research into CTSC inhibitors may need to focus on optimizing the degree of inhibition to achieve a therapeutic effect on downstream proteases while avoiding adverse effects on skin integrity. The development of reversible inhibitors like brensocatib may offer an alternative approach with an improved safety profile.

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